Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride
Description
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclobutyl ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various applications.
Properties
Molecular Formula |
C12H18ClF6N |
|---|---|
Molecular Weight |
325.72 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)cyclobutyl]-N-[[3-(trifluoromethyl)cyclobutyl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H17F6N.ClH/c13-11(14,15)9-1-7(2-9)5-19-6-8-3-10(4-8)12(16,17)18;/h7-10,19H,1-6H2;1H |
InChI Key |
CCCDGBLFHQPHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)CNCC2CC(C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride typically involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cycloaddition products in good to excellent yields . The choice of solvent plays a crucial role in determining the final product, with N,N-dimethylacetamide (DMAc) favoring the formation of bis(trifluoromethyl)pyrazolines, while 1,2-dichloroethane (DCE) leads to the formation of bis(trifluoromethyl)cyclopropanes .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with trifluoromethyl groups.
Biology: It serves as a probe in biochemical studies to investigate the effects of trifluoromethyl substitution on biological activity.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It finds applications in the development of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound used as a fumigant and intermediate in the synthesis of triflic acid.
Trifluoromethylated compounds: These compounds are important in the pharmaceutical and agrochemical industries due to their unique properties.
Uniqueness
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride stands out due to its cyclobutyl ring structure and the specific positioning of the trifluoromethyl group
Biological Activity
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is a compound of interest due to its unique trifluoromethyl group and cyclobutane structure, which contribute to its biological activity. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two trifluoromethyl-substituted cyclobutane moieties linked through an amine group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Research indicates that compounds containing trifluoromethyl groups can interact with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can influence binding affinities and selectivity for specific biological targets.
Table 1: Summary of Biological Targets and Mechanisms
Pharmacological Effects
The pharmacological effects of this compound are still being elucidated. However, studies suggest potential applications in:
- Antiviral Therapy : As a potent inhibitor of NS3 protease, it may serve as a candidate for treating Hepatitis C.
- Neuropharmacology : Its interaction with serotonin transporters suggests potential antidepressant or anxiolytic effects.
Case Studies
- Hepatitis C Treatment : A study demonstrated that derivatives of trifluoromethyl-containing compounds exhibited significant antiviral activity against HCV. The structure-activity relationship (SAR) indicated that the presence of the trifluoromethyl group enhances binding affinity to the NS3 protease, leading to effective inhibition in vitro and in vivo models .
- Serotonin Uptake Inhibition : Another research highlighted that compounds with similar structural features showed increased inhibition of serotonin uptake compared to their non-fluorinated counterparts. This suggests a potential role in the development of new antidepressants .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds, emphasizing the importance of the trifluoromethyl group in enhancing pharmacological properties. For instance:
- In vitro Studies : Compounds with trifluoromethyl groups demonstrated improved potency against various biological targets, including enzymes involved in metabolic pathways .
- In vivo Studies : Animal models have shown promising results regarding the efficacy and safety profile of these compounds, paving the way for clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
